molecular formula C10H11BrN2 B11791631 2-Bromo-1-isopropyl-1H-benzo[d]imidazole CAS No. 1437432-92-2

2-Bromo-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B11791631
CAS No.: 1437432-92-2
M. Wt: 239.11 g/mol
InChI Key: FAKUSFRAJYUBFF-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropyl-1H-benzo[d]imidazole typically involves the bromination of 1-isopropyl-1H-benzo[d]imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-isopropyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine atom and the isopropyl group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 2-Bromo-1H-benzo[d]imidazole
  • 1-Isopropyl-1H-benzo[d]imidazole
  • 2-Chloro-1-isopropyl-1H-benzo[d]imidazole

Comparison: 2-Bromo-1-isopropyl-1H-benzo[d]imidazole stands out due to the presence of both the bromine atom and the isopropyl group, which confer unique chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity in substitution reactions and potentially higher biological activity due to its structural features .

Properties

CAS No.

1437432-92-2

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

2-bromo-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3

InChI Key

FAKUSFRAJYUBFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1Br

Origin of Product

United States

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